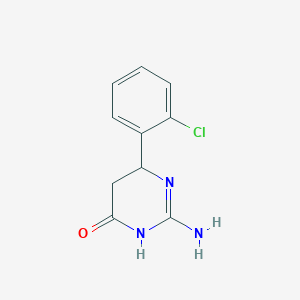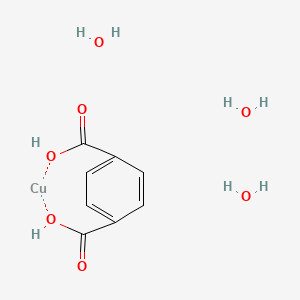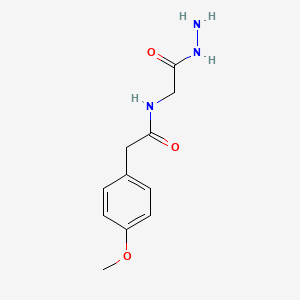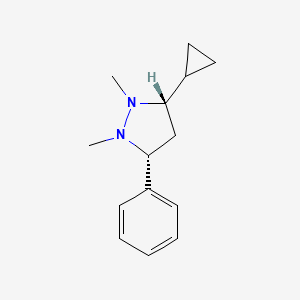
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in ethanol at room temperature, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various tetrahydropyrimidine derivatives.
Applications De Recherche Scientifique
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential analgesic and anti-inflammatory properties.
Pharmaceutical Research: It is studied for its potential use in developing new therapeutic agents for treating various diseases.
Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol
- 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine
Uniqueness
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of an amino group and a chlorophenyl group within the pyrimidine ring makes it a versatile compound for various chemical reactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H10ClN3O |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
2-amino-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10ClN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15) |
Clé InChI |
NJGDXTFECWVCIB-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(NC1=O)N)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12858839.png)


![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858849.png)


![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12858868.png)


![Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12858886.png)
